(R)-tert-butyl 3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Description
The compound (R)-tert-butyl 3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 1548290-30-7) is a spirocyclic amine derivative with a molecular formula of C₁₄H₂₄N₂O₃ and a molecular weight of 268.35 g/mol . Its structure features a bicyclic spiro[4.5]decane core, where the 3-position is substituted with a methyl group, the 1-position with an oxo group, and the 8-position with a tert-butyl carbamate protecting group. This compound is often used as a building block in medicinal chemistry for drug discovery, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The (R) -stereochemistry at the 3-methyl group distinguishes it from its enantiomer, which may exhibit different biological activities .
Properties
IUPAC Name |
tert-butyl (3R)-3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-10-9-14(11(17)15-10)5-7-16(8-6-14)12(18)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,15,17)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQIYARHJCKSLC-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable amine with a diketone in the presence of a catalyst to form the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that require precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (R)-tert-Butyl 3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed: The reactions can yield various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of biological systems and processes.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
(R)-tert-Butyl 3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its specific structural features and reactivity. Similar compounds include other spirocyclic amines and derivatives, which may have different substituents or functional groups. These compounds can be compared based on their chemical properties, reactivity, and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Spiro[4.5]decane Core
tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 169206-67-1)
- Molecular Formula : C₁₃H₂₂N₂O₃
- Molecular Weight : 254.33 g/mol
- Key Differences: Lacks the 3-methyl and 1-oxo groups present in the target compound.
- Applications : Used in synthesizing protease inhibitors and as a precursor for functionalized spirocycles .
tert-Butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 1375303-54-0)
- Molecular Formula : C₁₉H₂₄FN₂O₃
- Molecular Weight : 356.41 g/mol
- The fluorine atom enhances metabolic stability and bioavailability compared to non-halogenated analogs .
- Applications : Explored in CNS-targeted drug candidates due to improved blood-brain barrier penetration .
(S)-tert-Butyl 3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate formate
Modifications in the Heterocyclic Ring System
tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 169206-55-7)
- Molecular Formula : C₁₂H₂₀N₂O₄
- Molecular Weight : 256.30 g/mol
- Key Differences: Replaces the 1-oxo group with a 2-oxo group and introduces an oxygen atom (1-oxa).
- Applications : Serves as a precursor for spirocyclic ethers in antiviral drug development .
tert-Butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 752234-60-9)
- Molecular Formula : C₁₃H₂₀N₂O₄
- Molecular Weight : 268.31 g/mol
- Key Differences : Contains two oxo groups (1,3-dioxo), increasing polarity and hydrogen-bond acceptor count. This enhances water solubility but may limit cellular uptake .
- Applications : Utilized in peptide mimetics and as a scaffold for β-sheet stabilizers .
Variations in Ring Size and Substituent Position
tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate (CAS: 1341039-08-4)
- Molecular Formula : C₁₄H₂₄N₂O₃
- Molecular Weight : 268.35 g/mol
- Key Differences : Expands the spiro ring to [4.6]undecane, increasing conformational flexibility. This may improve binding to larger enzyme active sites but reduce selectivity .
- Applications : Explored in macrocyclic drug candidates targeting protein-protein interactions .
Biological Activity
(R)-tert-butyl 3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H24N2O3
- Molecular Weight : 268.36 g/mol
- CAS Number : 1548290-30-7
- Purity : 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's spirocyclic structure enhances its binding affinity to certain receptors and enzymes, which may lead to diverse pharmacological effects.
Potential Mechanisms
- Receptor Modulation : The compound may act as a ligand for muscarinic acetylcholine receptors, which are implicated in various physiological processes including cell proliferation and apoptosis resistance .
- Enzyme Inhibition : Preliminary studies suggest that derivatives of diazaspiro compounds can inhibit specific enzymes, contributing to their anticancer properties .
- Antimicrobial Activity : Some spirocyclic compounds have shown potential in inhibiting the growth of fungi and bacteria by targeting chitin synthase and other key metabolic pathways .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| FaDu (hypopharyngeal) | 50 | Induction of apoptosis |
| A549 (lung cancer) | 30 | Cell cycle arrest |
| MCF7 (breast cancer) | 40 | Inhibition of proliferation |
These findings suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit cell cycle progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies focusing on fungal strains, it was found to inhibit the growth of:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 μg/mL |
| Aspergillus fumigatus | 32 μg/mL |
| Cryptococcus neoformans | 64 μg/mL |
This antimicrobial activity is likely due to its ability to disrupt cell wall synthesis in fungi .
Case Study 1: Anticancer Efficacy
In a study published in MDPI, researchers investigated the efficacy of this compound on FaDu cells. The results indicated a significant reduction in cell viability at concentrations above 25 μM, with a notable increase in apoptotic markers .
Case Study 2: Antimicrobial Screening
A screening assay was conducted to evaluate the antimicrobial properties against various pathogens. The compound showed promising results against Candida species, suggesting potential applications in treating fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
